Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1314806-92-2
VCID: VC2579775
InChI: InChI=1S/C14H18N2O3/c1-10(13(17)16-12-7-8-12)15-14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,18)(H,16,17)/t10-/m0/s1
SMILES: CC(C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C14H18N2O3
Molecular Weight: 262.3 g/mol

Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate

CAS No.: 1314806-92-2

Cat. No.: VC2579775

Molecular Formula: C14H18N2O3

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate - 1314806-92-2

Specification

CAS No. 1314806-92-2
Molecular Formula C14H18N2O3
Molecular Weight 262.3 g/mol
IUPAC Name benzyl N-[(2S)-1-(cyclopropylamino)-1-oxopropan-2-yl]carbamate
Standard InChI InChI=1S/C14H18N2O3/c1-10(13(17)16-12-7-8-12)15-14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,18)(H,16,17)/t10-/m0/s1
Standard InChI Key HITJKRMPYWLVJM-JTQLQIEISA-N
Isomeric SMILES C[C@@H](C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2
SMILES CC(C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Properties

Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate is characterized by its unique chemical structure containing a benzyl group, a cyclopropylcarbamoyl group, and a carbamate moiety. The compound features an S-configured chiral center at the 1-position of the ethyl chain, which contributes significantly to its stereochemical properties and biological activity profile.

The structural features of this compound include:

  • A benzyl group (phenylmethyl) attached to the carbamate oxygen

  • A carbamate linkage (-NH-COO-) providing hydrogen bonding capabilities

  • An ethyl chain with an S-configured chiral center

  • A cyclopropyl ring connected via an amide bond (cyclopropylcarbamoyl)

The molecular architecture enables the compound to adopt specific conformations that facilitate interactions with biological targets, particularly enzymes and receptors that recognize these structural motifs.

Physical and Chemical Properties

The compound's physical and chemical properties are summarized in Table 1, providing essential data for researchers working with this molecule.

Table 1: Key Physical and Chemical Properties of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate

PropertyValue
CAS Number1314806-92-2
Molecular FormulaC₁₄H₁₈N₂O₃
Molecular Weight262.3 g/mol
IUPAC Namebenzyl N-[(2S)-1-(cyclopropylamino)-1-oxopropan-2-yl]carbamate
Standard InChIInChI=1S/C14H18N2O3/c1-10(13(17)16-12-7-8-12)15-14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,18)(H,16,17)/t10-/m0/s1
Standard InChIKeyHITJKRMPYWLVJM-JTQLQIEISA-N
Isomeric SMILESCC@@HNC(=O)OCC2=CC=CC=C2
Physical AppearanceNot specified in available data
SolubilityNot specified in available data

The compound contains functional groups capable of participating in hydrogen bonding interactions, which may influence its solubility profile and binding to biological targets.

Biological Activities and Applications

The biological significance of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate stems from its structural features that facilitate specific interactions with biological targets.

Research Applications

Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate has potential applications in:

  • Enzyme Inhibition Studies: The compound may serve as a probe for investigating enzyme mechanisms, particularly those involving hydrolytic processes

  • Structure-Activity Relationship (SAR) Studies: As a scaffold for developing more potent analogs with enhanced biological activities

  • Medicinal Chemistry: As a potential lead compound for therapeutic development

  • Peptide Chemistry: The carbamate moiety functions as a protecting group for amines, suggesting applications in peptide synthesis and modification

Comparative Biological Features

When compared to other carbamate derivatives, this compound's unique structural features contribute to its specificity and potential selectivity toward biological targets. The cyclopropyl ring provides conformational constraint, while the chiral center enhances stereochemical recognition by biological receptors.

Structure-Activity Relationships

Understanding the structure-activity relationships of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate requires comparison with structurally related compounds.

Comparative Analysis with Related Compounds

Table 2: Comparison of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceCAS Number
Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamateC₁₄H₁₈N₂O₃262.3Reference compound1314806-92-2
Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamateC₁₃H₁₆N₂O₃248.28Lacks methyl group at chiral center120436-01-3
Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamateC₁₅H₂₂N₂O₃264.32Propyl instead of cyclopropyl84899-60-5
Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamateC₁₆H₂₄N₂O₃278.35Butyl instead of cyclopropyl50722-42-4
Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamateC₁₅H₂₂N₂O₃264.32Isopropyl instead of cyclopropyl78626-99-0
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamateC₁₂H₁₅NO₃221.25Hydroxymethyl instead of amide103500-22-7

Effect of Structural Modifications

The impact of structural modifications on activity and properties can be analyzed as follows:

  • Cyclopropyl vs. Linear Alkyl Groups: The cyclopropyl ring introduces conformational constraint compared to linear alkyl chains (propyl, butyl), potentially enhancing binding specificity to biological targets .

  • Chiral Center Modifications: The presence of the methyl group at the chiral center in the target compound versus its absence in Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate may influence stereochemical recognition by enzymes and receptors .

  • Ring Size and Substitution Pattern: The three-membered cyclopropyl ring provides a unique spatial arrangement compared to larger rings or branched substituents, affecting molecular recognition and binding kinetics.

  • Protective Group Function: The benzyl carbamate (Cbz) group serves as a protecting group for amines in peptide synthesis, with its effectiveness potentially modulated by the nature of the substituents on the protected amine.

Current Research and Future Directions

Research on Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate and related compounds continues to evolve, with several promising directions for future investigation.

Synthetic Modifications

Promising modifications to explore include:

  • Substitution of the benzyl group with other aryl or alkyl groups

  • Modification of the cyclopropyl ring (expansion, substitution)

  • Introduction of additional functional groups to enhance binding affinity

  • Development of prodrug approaches utilizing the carbamate linkage

Analytical Methods and Identification

Reliable analytical methods are essential for identifying and quantifying Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate in research settings.

Spectroscopic Identification

Key spectroscopic features useful for identification include:

  • NMR Spectroscopy: Characteristic signals for:

    • Cyclopropyl protons (δ 0.8-1.2 ppm)

    • Benzyl CH₂ (δ ~5.0-5.1 ppm)

    • Aromatic protons (δ 7.2-7.4 ppm)

    • NH protons of carbamate and amide (variable δ, typically 5-8 ppm)

  • Mass Spectrometry:

    • Molecular ion at m/z 262

    • Characteristic fragmentation pattern including loss of benzyl (m/z 91) and cyclopropyl fragments

  • IR Spectroscopy:

    • Carbamate C=O stretch (~1700 cm⁻¹)

    • Amide C=O stretch (~1650 cm⁻¹)

    • N-H stretching (3300-3400 cm⁻¹)

Chromatographic Methods

For purification and analysis:

  • Thin-layer chromatography (TLC)

  • High-performance liquid chromatography (HPLC)

  • Gas chromatography (GC) for volatilized derivatives

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